5-Bromo-4-fluoropentanenitrile
Overview
Description
5-Bromo-4-fluoropentanenitrile: is a chemical compound characterized by the presence of bromine and fluorine atoms on a pentane chain with a nitrile group at one end
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-fluoropentanenitrile typically involves halogenation reactions where a pentanenitrile precursor undergoes selective bromination and fluorination. The reaction conditions include the use of bromine (Br2) and fluorine (F2) sources under controlled temperatures and pressures to ensure the desired substitution pattern.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors or batch processes to achieve large-scale synthesis. The choice of method depends on factors such as cost, efficiency, and safety considerations.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-4-fluoropentanenitrile can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones.
Reduction: Reduction of the nitrile group to primary amines.
Substitution: Replacement of bromine or fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: 5-Bromo-4-fluoropentanoic acid or 5-Bromo-4-fluoropentanone.
Reduction: 5-Bromo-4-fluoropentanamine.
Substitution: Various derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry and Biology: 5-Bromo-4-fluoropentanenitrile is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block for designing new compounds with potential biological activity.
Medicine: The compound has shown potential as an anticancer agent due to its structural similarity to p53 inhibitors. Research is ongoing to explore its efficacy and safety in cancer treatment.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 5-Bromo-4-fluoropentanenitrile exerts its effects depends on its specific application. For example, as an anticancer agent, it may inhibit the p53 pathway, leading to the suppression of tumor growth. The molecular targets and pathways involved are still under investigation, and further research is needed to fully understand its mechanism of action.
Comparison with Similar Compounds
5-Bromopentanenitrile: Lacks the fluorine atom.
4-Fluoropentanenitrile: Lacks the bromine atom.
5-Bromo-4-fluoropentanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
Uniqueness: 5-Bromo-4-fluoropentanenitrile is unique due to the presence of both bromine and fluorine atoms on the same carbon chain, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
5-bromo-4-fluoropentanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrFN/c6-4-5(7)2-1-3-8/h5H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLMQDPTQHKICM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(CBr)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.